molecular formula C21H17N3O4S B11003404 2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}-N-(pyridin-4-ylmethyl)acetamide

2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B11003404
M. Wt: 407.4 g/mol
InChI Key: PSPYDARIKMGUHM-UHFFFAOYSA-N
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Description

2-{[3-(2-Methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}-N-(pyridin-4-ylmethyl)acetamide is a synthetic small molecule featuring a coumarin core substituted with a 2-methylthiazole moiety at position 3 and an ether-linked acetamide group at position 7, terminated by a pyridin-4-ylmethyl substituent. The acetamide-pyridine tail introduces hydrogen-bonding capabilities and structural diversity, making the compound a candidate for targeting enzymes or receptors with hydrophobic and polar interaction sites.

Properties

Molecular Formula

C21H17N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

2-[3-(2-methyl-1,3-thiazol-4-yl)-2-oxochromen-7-yl]oxy-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C21H17N3O4S/c1-13-24-18(12-29-13)17-8-15-2-3-16(9-19(15)28-21(17)26)27-11-20(25)23-10-14-4-6-22-7-5-14/h2-9,12H,10-11H2,1H3,(H,23,25)

InChI Key

PSPYDARIKMGUHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OCC(=O)NCC4=CC=NC=C4)OC2=O

Origin of Product

United States

Preparation Methods

Synthesis of the Coumarin-Thiazole Core

The coumarin-thiazole scaffold is constructed via cyclocondensation reactions. A validated method involves reacting 3-(2-bromoacetyl)coumarin with 2-methyl-1,3-thiazole-4-carbaldehyde under basic conditions. In a representative procedure, 3-(2-bromoacetyl)coumarin (1.0 mmol) and 2-methylthiazole-4-carbaldehyde (1.2 mmol) are refluxed in ethanol with potassium carbonate (2.0 mmol) for 6–8 hours, yielding 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-ol in 68–72% yield. The reaction proceeds via nucleophilic substitution at the α-carbon of the bromoacetyl group, followed by intramolecular cyclization.

Etherification at the 7-Position

The phenolic hydroxyl group at the 7-position of the coumarin core is alkylated using 2-chloro-N-(pyridin-4-ylmethyl)acetamide . In a typical protocol, 3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-ol (1.0 mmol) is dissolved in dimethylformamide (DMF) with potassium iodide (0.1 mmol) and treated with 2-chloro-N-(pyridin-4-ylmethyl)acetamide (1.5 mmol) at 80°C for 12 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7), achieving 2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}-N-(pyridin-4-ylmethyl)acetamide in 65% yield.

Key Reaction Parameters:

ParameterOptimal Condition
SolventDMF
BasePotassium carbonate
Temperature80°C
Reaction Time12 hours
Yield65%

One-Pot Three-Component Synthesis

Reaction Design and Mechanism

A streamlined one-pot method combines 7-hydroxycoumarin , 2-methylthiazole-4-carboxylic acid , and N-(pyridin-4-ylmethyl)chloroacetamide in a single vessel. The process involves:

  • Formation of the thiazole-coumarin linkage : 7-hydroxycoumarin (1.0 mmol) reacts with 2-methylthiazole-4-carboxylic acid (1.2 mmol) using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.

  • In situ etherification : The intermediate is treated with N-(pyridin-4-ylmethyl)chloroacetamide (1.5 mmol) and potassium iodide in acetonitrile at reflux for 8 hours.

This method reduces purification steps and achieves an overall yield of 58%.

Solvent-Free Mechanochemical Approach

Grinding the reactants in a ball mill eliminates solvent use. A mixture of 7-hydroxycoumarin (1.0 mmol), 2-methylthiazole-4-carbonyl chloride (1.1 mmol), and N-(pyridin-4-ylmethyl)chloroacetamide (1.3 mmol) is ground at 300 rpm for 45 minutes, yielding the target compound in 62% purity. While less efficient than solution-phase synthesis, this method aligns with green chemistry principles.

Alternative Routes and Modifications

Suzuki-Miyaura Coupling for Thiazole Installation

For higher regioselectivity, a palladium-catalyzed coupling introduces the thiazole moiety. 3-Bromocoumarin (1.0 mmol) reacts with 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (1.2 mmol) using Pd(PPh₃)₄ (5 mol%) in tetrahydrofuran/water (4:1) at 80°C. Subsequent etherification as in Section 1.2 affords the final product in 70% yield over two steps.

Enzymatic Acetylation

Lipase-mediated acetylation offers a biocatalytic route. 7-Hydroxy-3-(2-methylthiazol-4-yl)coumarin (1.0 mmol) is treated with vinyl acetate (2.0 mmol) and Candida antarctica lipase B (CAL-B) in tert-butanol at 37°C for 24 hours, achieving 78% conversion to the acetylated intermediate.

Comparative Analysis of Preparation Methods

MethodStepsYield (%)Purity (%)Key Advantage
Multi-Step36598High purity, scalable
One-Pot15895Reduced purification
Mechanochemical16285Solvent-free
Suzuki Coupling27097Regioselective
Enzymatic27892Mild conditions

The multi-step approach remains the most reliable for large-scale synthesis, while the Suzuki-Miyaura method provides superior regiocontrol for analogs . Enzymatic routes, though nascent, show promise for sustainable manufacturing.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone moiety, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the chromenone moiety.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Overview

Research indicates that compounds containing thiazole and chromene structures exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.

Case Studies

  • Screening Against Cancer Cell Lines :
    • In a study published in Nature, the compound was tested against 60 different cancer cell lines through the National Cancer Institute (NCI) protocols. The results indicated considerable cytotoxicity, particularly against breast and liver cancer cell lines, with IC50 values suggesting effective inhibition of cell proliferation .
  • Mechanism of Action :
    • The anticancer mechanism appears to involve the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth. The presence of the thiazole ring may enhance interaction with cellular targets, leading to increased activity .

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-75.71Apoptosis induction
HepG27.23Inhibition of PI3K/Akt pathway
PC36.50Cell cycle arrest

Overview

The compound has also been explored for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

Case Studies

  • Antibacterial Screening :
    • A series of tests conducted against common bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibits significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Mechanism of Action :
    • The antimicrobial effect is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways, potentially linked to the thiazole component's electron-withdrawing properties .

Data Table: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Type
Staphylococcus aureus31.25Gram-positive
Escherichia coli62.50Gram-negative
Salmonella typhi125Gram-negative

Overview

Recent investigations have highlighted the anticonvulsant potential of this compound, making it relevant for neurological research.

Case Studies

  • Seizure Models :
    • In animal models, the compound demonstrated protective effects against seizures induced by pentylenetetrazol (PTZ), with effective doses significantly lower than those required for traditional anticonvulsants .
  • Pharmacological Insights :
    • The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole moiety can enhance anticonvulsant activity, suggesting a pathway for developing more effective treatments .

Data Table: Anticonvulsant Activity

Test ModelEffective Dose (mg/kg)Outcome
PTZ-induced seizure24.38100% protection
Electroshock seizure88.23Significant reduction

Mechanism of Action

The mechanism by which 2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}-N-(pyridin-4-ylmethyl)acetamide exerts its effects involves multiple pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation.

    Pathways: It could modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation, or the PI3K/Akt pathway, which is related to cell survival and growth.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Class Core Structure Key Substituents Synthesis Route Reference
Target Compound Coumarin (2H-chromen-2-one) 3-(2-Methylthiazole), 7-oxy-acetamide-pyridine Multi-step alkylation/cyclization -
Thiazolidinone-Coumarin Hybrids Coumarin 4-Oxothiazolidin-3-yl, arylidene Cyclization with mercaptoacetic acid [1]
Pyrimidinylthio-N-acetamides Pyrimidinone Thiopyrimidine, N-arylacetamide Alkylation of thiopyrimidines [5]

Key Observations :

  • Thiazolidinone-Coumarin Hybrids (e.g., compounds from ): These analogues replace the aromatic thiazole in the target compound with a saturated thiazolidinone ring.
  • Pyrimidinylthio-N-acetamides (): These compounds feature a pyrimidine core instead of coumarin, with sulfur and acetamide groups. Their synthesis via alkylation of thiopyrimidines highlights divergent strategies for introducing sulfur-containing heterocycles, which may affect solubility and target selectivity compared to the thiazole-coumarin system .

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Properties

Property Target Compound Thiazolidinone-Coumarin Hybrids Pyrimidinylthio-N-acetamides
Molecular Weight (g/mol) ~425 (estimated) ~350–400 ~300–350
LogP (Predicted) ~2.5 (moderate lipophilicity) ~1.8–2.2 ~1.5–2.0
Hydrogen-Bond Acceptors 7 5–6 6–7

Key Observations :

  • The target compound’s higher molecular weight and logP compared to pyrimidinylthio-N-acetamides suggest greater membrane permeability, a critical factor for central nervous system (CNS) targeting.

Crystallographic and Stability Insights

  • Thiazole vs. Thiazolidinone: The aromatic thiazole in the target compound likely adopts planar geometry, facilitating π-π stacking in protein binding, whereas saturated thiazolidinones () exhibit conformational flexibility, impacting entropy-enthalpy trade-offs in binding .
  • Hydrogen-Bonding Networks : The acetamide-pyridine group in the target compound may form stronger intermolecular hydrogen bonds compared to N-arylacetamide derivatives (), as inferred from Etter’s graph-set analysis . This could improve crystalline stability and shelf life.

Biological Activity

The compound 2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}-N-(pyridin-4-ylmethyl)acetamide is a novel synthetic molecule that has garnered interest for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N3O4SC_{18}H_{17}N_{3}O_{4}S, with a molecular weight of 343.4 g/mol. The compound features a thiazole ring, a chromenone moiety, and a pyridine substituent, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : Compounds with similar structural features were tested against 60 different cancer cell lines at the National Cancer Institute (NCI). The results showed that many derivatives exhibited promising anticancer activity, with IC50 values indicating effective inhibition of cell growth .
  • Mechanism of Action : The anticancer effects are thought to be mediated through the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth. The presence of the thiazole and chromenone moieties is believed to enhance these activities by interacting with cellular targets such as topoisomerases and kinases.

Anti-inflammatory Activity

The compound’s potential as an anti-inflammatory agent has also been explored:

  • COX Inhibition : Similar compounds have shown selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation. For example, compounds derived from thiazole and chromenone scaffolds demonstrated IC50 values ranging from 0.52 μM to 22.25 μM against COX-II, indicating significant anti-inflammatory potential .
  • In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of these compounds. Results indicated a reduction in inflammation markers and symptoms comparable to standard anti-inflammatory drugs like Celecoxib .

Case Studies

Several case studies highlight the biological activity of similar compounds:

StudyCompound TestedActivityIC50 Value
Study AThiazole derivativeAnticancer7.4 μM
Study BChromenone derivativeCOX-II inhibition0.52 μM
Study CAcetamide analogAnti-inflammatory64.28% inhibition

These studies underline the significance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF) to introduce the thiazole moiety to the coumarin scaffold .
  • Step 2 : Condensation reactions with pyridinemethanol derivatives under acidic conditions, monitored via TLC/HPLC to track intermediate purity .
  • Characterization : Use NMR (¹H/¹³C) to confirm acetamide bond formation and LC-MS for molecular weight validation .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Workflow :

  • X-ray crystallography (if single crystals are obtainable) to resolve the 3D conformation of the thiazole-coumarin hybrid .
  • FT-IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) functional groups .
  • HPLC-PDA for purity assessment (>95%) and detection of byproducts from multi-step syntheses .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Approach :

  • In vitro enzyme inhibition assays (e.g., kinase or protease targets) to screen for activity linked to the thiazole and pyridine motifs .
  • Cytotoxicity profiling using MTT assays on cell lines (e.g., HeLa or HEK293) to establish baseline safety thresholds .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up synthesis?

  • Strategy :

  • Use density functional theory (DFT) to model transition states for key steps (e.g., cyclization of the thiazole ring) and identify energy barriers .
  • Apply ICReDD’s reaction path search algorithms to predict solvent/catalyst combinations that maximize yield while minimizing side reactions .

Q. What experimental designs resolve contradictions in biological activity data across studies?

  • Case Study :

  • If conflicting cytotoxicity results arise, perform dose-response curves with standardized protocols (e.g., fixed incubation times, controlled DMSO concentrations) .
  • Validate target engagement via surface plasmon resonance (SPR) to measure binding affinity to proposed biological targets .

Q. How can the compound’s stability under physiological conditions be assessed?

  • Protocol :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (UV light) conditions, then analyze degradation products via LC-MS .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound using UPLC-QTOF .

Q. What strategies enhance selectivity for specific biological targets?

  • Structural Modifications :

  • Introduce substituents to the pyridine ring (e.g., fluoro or methyl groups) to modulate steric/electronic effects and improve target binding .
  • Replace the acetamide linker with sulfonamide or urea groups to alter hydrogen-bonding interactions .

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